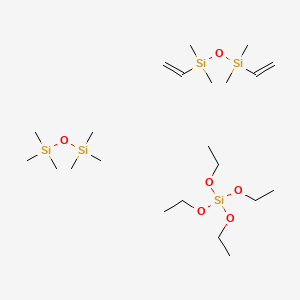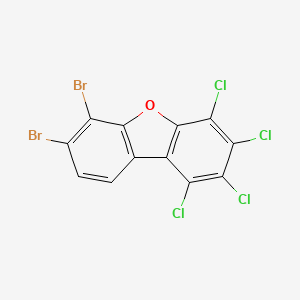
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Techniques like crystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazopyridines: These compounds also contain both imidazole and pyridine rings and are known for their biological activities, including GABA receptor modulation and enzyme inhibition.
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom, leading to different chemical properties and biological activities.
Uniqueness
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
IUPAC Name |
5-[hydroxy(pyridin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWJWRVIDKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2C(=O)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B560974.png)





![(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B560983.png)
![(1R,5S,6S,9R)-6-acetyl-1,5-dimethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-11,16-dione](/img/structure/B560986.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)
